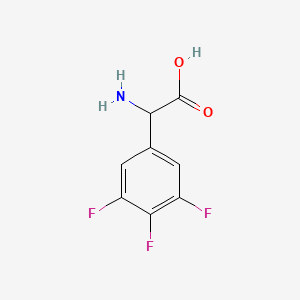

2-amino-2-(3,4,5-trifluorophenyl)acetic Acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-amino-2-(3,4,5-trifluorophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO2/c9-4-1-3(7(12)8(13)14)2-5(10)6(4)11/h1-2,7H,12H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKPOIZISALNBFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)F)F)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80380736 | |

| Record name | 3,4,5-Trifluoro-DL-phenylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80380736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261952-27-6 | |

| Record name | 3,4,5-Trifluoro-DL-phenylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80380736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-amino-2-(3,4,5-trifluorophenyl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for producing 2-amino-2-(3,4,5-trifluorophenyl)acetic acid, a valuable building block in pharmaceutical research and development. The document details established methodologies, including the Strecker synthesis and the Bucherer-Bergs reaction, providing step-by-step experimental protocols and quantitative data to aid in laboratory-scale synthesis.

The synthesis begins with the commercially available starting material, 3,4,5-trifluorobenzaldehyde. This guide outlines two robust, well-documented pathways to transform this aldehyde into the target amino acid. Both methods produce a racemic mixture of the final product. For enantiomerically pure applications, further resolution or asymmetric synthesis techniques would be required.

Synthetic Pathways Overview

Two principal racemic synthesis routes are detailed:

-

The Strecker Synthesis: A two-step process involving the formation of an α-aminonitrile intermediate, followed by acid-catalyzed hydrolysis.

-

The Bucherer-Bergs Reaction: An alternative two-step route that proceeds through a hydantoin intermediate, which is subsequently hydrolyzed to yield the target amino acid.

The following sections provide detailed experimental protocols for each pathway, supported by data tables and process flow diagrams.

Route 1: The Strecker Synthesis

The Strecker synthesis is a classic and efficient method for preparing α-amino acids from aldehydes.[1] The reaction proceeds in two main stages: the formation of an α-aminonitrile from the aldehyde, ammonia, and a cyanide source, followed by the hydrolysis of the nitrile group to a carboxylic acid.[2][3]

Experimental Protocols

Step 1: Synthesis of 2-amino-2-(3,4,5-trifluorophenyl)acetonitrile

This procedure outlines the one-pot reaction to form the α-aminonitrile intermediate.

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 3,4,5-trifluorobenzaldehyde (1.0 eq), ammonium chloride (1.2 eq), and a 1:1 mixture of ethanol and water (5 mL per gram of aldehyde).

-

Addition of Cyanide: While stirring the mixture at room temperature, add a solution of potassium cyanide (1.1 eq) dissolved in a minimum amount of water. Caution: Potassium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood.

-

Reaction: Heat the reaction mixture to 60°C and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After cooling to room temperature, pour the mixture into ice water. The α-aminonitrile product may precipitate. If not, extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude 2-amino-2-(3,4,5-trifluorophenyl)acetonitrile, which can be used in the next step without further purification.

Step 2: Hydrolysis of 2-amino-2-(3,4,5-trifluorophenyl)acetonitrile

This step converts the nitrile functional group into a carboxylic acid.

-

Reaction Setup: Place the crude α-aminonitrile from the previous step into a round-bottom flask. Add 6 M aqueous hydrochloric acid (HCl) (approximately 10 mL per gram of nitrile).

-

Hydrolysis: Heat the mixture to reflux (approximately 100-110°C) and maintain for 12-24 hours. The hydrolysis of the nitrile is typically the rate-limiting step.[4]

-

Isolation and Purification: Cool the reaction mixture in an ice bath. The amino acid hydrochloride salt may precipitate. Adjust the pH of the solution to the isoelectric point of the amino acid (typically pH 5-6) using a base such as ammonium hydroxide.

-

Final Product: Collect the precipitated solid by vacuum filtration, wash with cold water and then with a small amount of cold ethanol. Dry the product under vacuum to obtain racemic this compound.

| Parameter | Step 1: Aminonitrile Formation | Step 2: Nitrile Hydrolysis |

| Starting Material | 3,4,5-Trifluorobenzaldehyde | 2-Amino-2-(3,4,5-trifluorophenyl)acetonitrile |

| Key Reagents | NH₄Cl, KCN | 6 M HCl (aq) |

| Solvent | Ethanol / Water (1:1) | Water |

| Temperature | 60°C | 100-110°C (Reflux) |

| Reaction Time | 4 - 6 hours | 12 - 24 hours |

| Typical Yield | ~85-95% (crude) | ~70-85% (from nitrile) |

Route 2: The Bucherer-Bergs Reaction

The Bucherer-Bergs reaction is a multicomponent reaction that produces hydantoins from a carbonyl compound, ammonium carbonate, and a cyanide salt.[5][6] The resulting 5-substituted hydantoin can then be hydrolyzed to the corresponding amino acid.[7][8]

Experimental Protocols

Step 1: Synthesis of 5-(3,4,5-trifluorophenyl)hydantoin

This procedure details the formation of the hydantoin intermediate.

-

Reaction Setup: In a pressure-rated vessel or a round-bottom flask with a securely clamped reflux condenser, prepare a solution of 3,4,5-trifluorobenzaldehyde (1.0 eq) in ethanol.

-

Addition of Reagents: To this solution, add ammonium carbonate (3.0 eq) and potassium cyanide (1.2 eq). Caution: Potassium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood. Add water until a solution is formed (a 50% ethanol/water mixture is often effective).[6]

-

Reaction: Seal the vessel or heat the flask to 60-70°C and stir for 8-12 hours. The reaction progress can be monitored by TLC.

-

Work-up and Isolation: After cooling, the hydantoin product often precipitates from the reaction mixture. If not, dilute the mixture with water and acidify with dilute HCl to induce precipitation. Collect the solid by vacuum filtration, wash thoroughly with water, and dry to yield 5-(3,4,5-trifluorophenyl)hydantoin.

Step 2: Hydrolysis of 5-(3,4,5-trifluorophenyl)hydantoin

This step involves the ring-opening of the hydantoin to give the final amino acid.

-

Reaction Setup: Suspend the hydantoin intermediate from the previous step in a 10-25% aqueous solution of sodium hydroxide (NaOH) or a saturated solution of barium hydroxide (Ba(OH)₂).[9]

-

Hydrolysis: Heat the mixture to reflux (100-140°C, depending on the base concentration) for 12-24 hours until the hydantoin is fully consumed (monitored by TLC).

-

Isolation: Cool the reaction mixture. If Ba(OH)₂ was used, add sulfuric acid (H₂SO₄) to precipitate barium sulfate, which is then removed by filtration. If NaOH was used, proceed directly to the next step.

-

Final Product: Acidify the filtrate with a mineral acid like HCl to the isoelectric point (pH 5-6). The desired amino acid will precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain racemic this compound.

| Parameter | Step 1: Hydantoin Formation | Step 2: Hydantoin Hydrolysis |

| Starting Material | 3,4,5-Trifluorobenzaldehyde | 5-(3,4,5-Trifluorophenyl)hydantoin |

| Key Reagents | (NH₄)₂CO₃, KCN | NaOH or Ba(OH)₂ |

| Solvent | Ethanol / Water | Water |

| Temperature | 60 - 70°C | 100 - 140°C (Reflux) |

| Reaction Time | 8 - 12 hours | 12 - 24 hours |

| Typical Yield | ~75-90% | ~80-95% |

Asymmetric Synthesis Strategies

While this guide focuses on racemic preparations, it is important for drug development professionals to consider stereochemistry. Enantiomerically pure α-amino acids are often required for pharmaceutical applications. Modern methods for achieving this include:

-

Asymmetric Strecker Reactions: Utilizing a chiral amine or a chiral catalyst to induce stereoselectivity in the formation of the α-aminonitrile intermediate.

-

Chiral Auxiliary-Based Methods: A prominent strategy involves the alkylation of chiral Ni(II) complexes of glycine Schiff bases.[10][11][12] This method allows for high diastereoselectivity and provides access to enantiomerically pure amino acids after removal of the chiral auxiliary.

These advanced methods offer excellent stereocontrol but require specialized reagents and optimization. They represent a critical next step for researchers requiring specific enantiomers of this compound.

References

- 1. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 2. Strecker Synthesis [organic-chemistry.org]

- 3. Strecker Synthesis | NROChemistry [nrochemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. Bucherer-Bergs Reaction [drugfuture.com]

- 6. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. researchgate.net [researchgate.net]

- 10. Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 2-amino-2-(3,4,5-trifluorophenyl)acetic acid

CAS Number: 261952-27-6

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification and Properties

2-amino-2-(3,4,5-trifluorophenyl)acetic acid is a fluorinated, non-proteinogenic amino acid derivative. Its structure is characterized by a phenylglycine core with three fluorine atoms substituted at the 3, 4, and 5 positions of the phenyl ring. The presence of the trifluorophenyl group significantly influences the compound's physicochemical and biological properties, making it a molecule of interest in medicinal chemistry and drug design.

Chemical Structure:

Molecular Formula: C₈H₆F₃NO₂

Synonyms:

At present, detailed, publicly available experimental data on the physicochemical properties such as melting point, boiling point, and solubility for this compound are limited. For the related compound, 2,4,5-Trifluorophenylacetic acid (CAS: 209995-38-0), the melting point is reported to be in the range of 121-125 °C. This information may serve as a preliminary reference, but experimental determination for the target compound is crucial.

Synthesis and Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not extensively documented in readily accessible scientific literature. However, general synthetic routes for structurally similar fluorinated amino acids can provide a foundational methodology. One common approach is the Strecker synthesis.

Hypothetical Strecker Synthesis Workflow:

This protocol is a generalized procedure based on established methods for α-amino acid synthesis and should be adapted and optimized for the specific target compound.

Objective: To synthesize this compound from 3,4,5-trifluorobenzaldehyde.

Materials:

-

3,4,5-trifluorobenzaldehyde

-

Ammonium chloride (NH₄Cl)

-

Sodium cyanide (NaCN)

-

Methanol (MeOH)

-

Concentrated hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Diethyl ether

-

Standard laboratory glassware and safety equipment

Experimental Workflow Diagram:

Caption: A generalized workflow for the synthesis of this compound via the Strecker reaction.

Procedure:

Step 1: Synthesis of 2-amino-2-(3,4,5-trifluorophenyl)acetonitrile

-

In a well-ventilated fume hood, dissolve 3,4,5-trifluorobenzaldehyde (1.0 eq) and ammonium chloride (1.5 eq) in a mixture of methanol and water.

-

Cool the solution to 0-5 °C using an ice bath.

-

Slowly add a solution of sodium cyanide (1.2 eq) in water, maintaining the temperature below 10 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding cold water and extract the product with diethyl ether.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude α-aminonitrile.

Step 2: Hydrolysis to this compound

-

To the crude 2-amino-2-(3,4,5-trifluorophenyl)acetonitrile, add concentrated hydrochloric acid.

-

Heat the mixture to reflux for 4-6 hours.

-

Monitor the completion of hydrolysis by TLC.

-

After cooling to room temperature, carefully neutralize the reaction mixture with a concentrated sodium hydroxide solution to a pH of approximately 5-6 to precipitate the amino acid.

-

Collect the solid product by filtration and wash with cold water.

-

Recrystallize the crude product from a suitable solvent system (e.g., water/ethanol) to obtain the purified this compound.

Safety Precaution: This synthesis involves highly toxic sodium cyanide and should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Physicochemical and Spectroscopic Data

Currently, there is a lack of published experimental spectroscopic data (NMR, IR, Mass Spectrometry) specifically for this compound. The following tables present predicted data based on the analysis of structurally similar compounds. Experimental verification is essential.

Table 1: Predicted NMR Spectroscopic Data

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| ¹H | 7.0 - 7.5 | m | Aromatic protons |

| ¹H | 4.5 - 5.0 | s | α-proton |

| ¹³C | 170 - 175 | s | Carbonyl carbon |

| ¹³C | 135 - 155 | m (d, t) | Aromatic carbons (C-F coupling) |

| ¹³C | 55 - 65 | s | α-carbon |

| ¹⁹F | -130 to -160 | m | Fluorine atoms on the aromatic ring |

Table 2: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 2500 | Broad | O-H stretch (Carboxylic acid) |

| 3200 - 2800 | Broad | N-H stretch (Amino acid salt) |

| ~1700 | Strong | C=O stretch (Carboxylic acid) |

| ~1600 | Medium | N-H bend (Amine) |

| 1500 - 1400 | Medium | C=C stretch (Aromatic ring) |

| 1300 - 1100 | Strong | C-F stretch |

Table 3: Predicted Mass Spectrometry Data

| m/z Ratio | Ion | Method |

| 230.04 | [M+H]⁺ | ESI+ |

| 228.03 | [M-H]⁻ | ESI- |

| 184.04 | [M-COOH]⁺ | EI/ESI+ |

Biological and Pharmacological Significance

While specific biological activity and signaling pathway involvement for this compound are not yet reported in the literature, the incorporation of fluorinated amino acids into peptides and other small molecules is a well-established strategy in drug discovery.

Potential Applications in Drug Development:

The unique properties imparted by the trifluorophenyl moiety suggest potential utility in several areas of pharmaceutical research.

Logical Relationship Diagram:

Caption: Potential impact of incorporating this compound into drug candidates.

-

Metabolic Stability: The fluorine atoms can block sites of metabolic oxidation, potentially increasing the half-life of a drug.

-

Binding Affinity: The electron-withdrawing nature of fluorine can alter the electronic properties of the phenyl ring, potentially leading to stronger interactions with biological targets.

-

Lipophilicity: Fluorination often increases lipophilicity, which can enhance membrane permeability and oral bioavailability.

Given these properties, this compound could serve as a valuable building block for the synthesis of novel therapeutic agents, particularly in the development of enzyme inhibitors or receptor modulators where specific interactions with a phenyl group are important. Further research is required to elucidate its specific biological activities and mechanisms of action.

References

In-depth Technical Guide: 2-amino-2-(3,4,5-trifluorophenyl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-amino-2-(3,4,5-trifluorophenyl)acetic acid is a fluorinated, non-proteinogenic amino acid. Its structural similarity to natural amino acids, combined with the unique properties conferred by the trifluorophenyl group, makes it a compound of significant interest in medicinal chemistry and drug discovery. The incorporation of fluorine into drug candidates can modulate various physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins. This guide provides a comprehensive overview of the known properties of this compound, though it is important to note that publicly available experimental data on this specific compound is limited. Much of the available information is predictive, and further experimental validation is required.

Physicochemical Properties

A summary of the available physicochemical data for this compound is presented below. It is critical to distinguish this compound from the more extensively documented 2,4,5-trifluorophenylacetic acid, which lacks the alpha-amino group.

| Property | Value | Source |

| Molecular Formula | C₈H₆F₃NO₂ | N/A |

| Molecular Weight | 221.13 g/mol | N/A |

| CAS Number | 261952-27-6 | [1] |

| Predicted Boiling Point | 280.8 ± 40.0 °C | N/A |

| Predicted pKa | 1.50 ± 0.10 | N/A |

| Predicted Density | 1.531 ± 0.06 g/cm³ | N/A |

| Melting Point | Data not available | N/A |

| Solubility | Data not available | N/A |

Synthesis

Hypothetical Strecker Synthesis Workflow

The following diagram illustrates a hypothetical workflow for the synthesis of this compound via the Strecker synthesis. This is a generalized pathway and would require significant experimental optimization.

Detailed Methodological Considerations for Hypothetical Strecker Synthesis:

-

Step 1: Aminonitrile Formation: 3,4,5-trifluorobenzaldehyde would be reacted with ammonia and a cyanide source, such as potassium cyanide or trimethylsilyl cyanide. The reaction is typically carried out in a protic solvent like methanol or ethanol. The temperature and reaction time would need to be carefully optimized to maximize the yield of the intermediate α-aminonitrile, 2-amino-2-(3,4,5-trifluorophenyl)acetonitrile.

-

Step 2: Hydrolysis: The resulting α-aminonitrile would then be hydrolyzed to the corresponding carboxylic acid. This can be achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis, often with strong acids like hydrochloric acid or sulfuric acid, is common. The reaction mixture is typically heated to drive the hydrolysis to completion.

-

Purification: The final product would require purification, likely through recrystallization or chromatography, to remove any unreacted starting materials or byproducts.

Biological Activity and Signaling Pathways

There is currently no publicly available information detailing the specific biological activities, mechanisms of action, or involvement in signaling pathways for this compound.

Given its structure as a non-natural amino acid, it could potentially act as:

-

An enzyme inhibitor: By mimicking the structure of a natural amino acid substrate, it could bind to the active site of an enzyme and inhibit its activity.

-

A pharmacological tool: It could be incorporated into peptides to study structure-activity relationships or to enhance their metabolic stability.

-

A building block for novel therapeutics: The unique electronic properties of the trifluorophenyl ring could lead to novel interactions with biological targets.

Logical Relationship for Investigating Biological Activity

The following diagram outlines a logical workflow for the initial investigation of the biological activity of this compound.

Conclusion

This compound represents a potentially valuable building block for the development of novel pharmaceuticals and chemical probes. However, the current lack of publicly available experimental data on its synthesis, physicochemical properties, and biological activity highlights a significant knowledge gap. The information provided in this guide is based on predictive data and general chemical principles. Researchers and drug development professionals interested in this compound will need to undertake foundational research to establish its properties and potential applications. The hypothetical synthesis and biological investigation workflows presented here offer a starting point for such endeavors.

References

An In-depth Technical Guide on 2-amino-2-(3,4,5-trifluorophenyl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, predicted physicochemical properties, and proposed methodologies for the synthesis and characterization of 2-amino-2-(3,4,5-trifluorophenyl)acetic acid. Due to the limited availability of direct experimental data for this specific compound, this document leverages established principles of organic chemistry and spectroscopy, along with data from structurally analogous compounds, to offer valuable insights for researchers. This guide is intended to serve as a foundational resource for professionals engaged in the fields of medicinal chemistry, drug discovery, and materials science who are interested in the unique properties conferred by trifluorinated phenylglycine scaffolds.

Introduction

Fluorinated amino acids are of significant interest in medicinal chemistry and drug development due to the unique physicochemical properties that the fluorine atom imparts.[][2] The introduction of fluorine can influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[2] Phenylglycine and its derivatives are an important class of non-proteinogenic amino acids found in various natural products and are utilized as chiral building blocks in organic synthesis.[3][4] The compound this compound combines the structural features of a phenylglycine with a trifluorinated phenyl ring, suggesting it may possess unique biological and chemical properties. This guide aims to provide a detailed theoretical framework for its molecular structure and characterization.

Molecular Structure and Identifiers

The core structure of this compound consists of a central alpha-carbon bonded to an amino group, a carboxylic acid group, a hydrogen atom, and a 3,4,5-trifluorophenyl group.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 261952-27-6[5][6] |

| Molecular Formula | C₈H₆F₃NO₂ |

| Molecular Weight | 221.13 g/mol |

| SMILES | NC(C(=O)O)c1cc(F)c(F)c(F)c1 |

| InChI | InChI=1S/C8H6F3NO2/c9-5-1-4(2-6(10)7(5)11)3(12)8(13)14/h1-3H,12H2,(H,13,14) |

digraph "Molecular_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1234]; node [shape=plaintext, fontname="sans-serif", fontsize=12]; edge [fontname="sans-serif", fontsize=12];// Atom nodes C_alpha [label="Cα", pos="0,0!"]; N [label="H₂N", pos="-1.5,0.5!"]; COOH_C [label="C", pos="1.5,0.5!"]; COOH_O1 [label="O", pos="2.5,0!"]; COOH_O2 [label="OH", pos="1.5,1.5!"]; H [label="H", pos="0,-1!"]; Phenyl_C1 [label="C", pos="0,2!"]; Phenyl_C2 [label="C", pos="-1,3!"]; Phenyl_C3 [label="C", pos="-1,4.5!"]; Phenyl_C4 [label="C", pos="0,5.5!"]; Phenyl_C5 [label="C", pos="1,4.5!"]; Phenyl_C6 [label="C", pos="1,3!"]; F3 [label="F", pos="-2,5.5!"]; F4 [label="F", pos="0,6.5!"]; F5 [label="F", pos="2,5.5!"];

// Bonds C_alpha -- N [len=1.2]; C_alpha -- COOH_C [len=1.2]; C_alpha -- H [len=1.2]; C_alpha -- Phenyl_C1 [len=1.2]; COOH_C -- COOH_O1 [style=double, len=1.2]; COOH_C -- COOH_O2 [len=1.2]; Phenyl_C1 -- Phenyl_C2 [len=1.5]; Phenyl_C2 -- Phenyl_C3 [len=1.5]; Phenyl_C3 -- Phenyl_C4 [len=1.5]; Phenyl_C4 -- Phenyl_C5 [len=1.5]; Phenyl_C5 -- Phenyl_C6 [len=1.5]; Phenyl_C6 -- Phenyl_C1 [len=1.5]; Phenyl_C3 -- F3 [len=1.2]; Phenyl_C4 -- F4 [len=1.2]; Phenyl_C5 -- F5 [len=1.2]; }

Caption: 2D Molecular Structure of the compound.

Predicted Spectroscopic Data

Predicted ¹H NMR Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.0-7.2 | m | 2H | Ar-H |

| ~5.0 | s | 1H | α-CH |

| Broad | s | 2H | -NH ₂ |

| Broad | s | 1H | -COOH |

Note: Chemical shifts are referenced to TMS. The positions of exchangeable protons (-NH₂ and -COOH) are highly dependent on the solvent, concentration, and temperature.

Predicted ¹³C NMR Data

| Chemical Shift (ppm) | C-F Coupling | Assignment |

| ~170-175 | - | C OOH |

| ~148-152 | d, ¹JCF ≈ 250 Hz | C -F (C4) |

| ~138-142 | d, ¹JCF ≈ 250 Hz | C -F (C3, C5) |

| ~130-135 | t, ²JCF ≈ 25 Hz | C -CF (C2, C6) |

| ~110-115 | m | C H (Aromatic) |

| ~55-60 | - | α-C |

Note: Spectra are typically acquired with proton decoupling. Large one-bond C-F coupling constants are expected to cause significant splitting of the signals for the fluorinated carbons.[7][8]

Predicted ¹⁹F NMR Data

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~ -130 to -140 | t | F4 |

| ~ -160 to -170 | d | F3, F5 |

Note: Chemical shifts are referenced to CFCl₃. The spectrum is expected to be relatively simple due to the symmetry of the trifluorophenyl group.[5][9]

Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-2500 | Broad | O-H stretch (Carboxylic acid) |

| 3300-3000 | Medium | N-H stretch (Amine) |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 1750-1700 | Strong | C=O stretch (Carboxylic acid) |

| 1620-1550 | Medium | N-H bend (Amine) |

| 1500-1400 | Strong | Aromatic C=C stretch |

| 1300-1100 | Strong | C-F stretch |

Note: Spectra are typically obtained from a solid sample, for example, using a KBr pellet.[10]

Predicted Mass Spectrometry Data

| m/z | Ion | Method |

| 222.0430 | [M+H]⁺ | ESI+ |

| 220.0274 | [M-H]⁻ | ESI- |

| 176.0481 | [M-COOH]⁺ | EI/ESI+ |

Note: M represents the parent molecule. ESI (Electrospray Ionization) is a soft ionization technique suitable for this molecule. EI (Electron Ionization) may lead to more extensive fragmentation.[11][12]

Proposed Experimental Protocols

The following section details a proposed synthetic route and analytical procedures for this compound.

Proposed Synthesis via Strecker Reaction

The Strecker synthesis is a well-established method for the synthesis of α-amino acids.[13] This proposed protocol adapts this method for the target molecule.

Workflow Diagram:

Caption: Proposed workflow for the Strecker synthesis.

Procedure:

-

Aminonitrile Formation: In a well-ventilated fume hood, dissolve 3,4,5-trifluorobenzaldehyde (1 eq) and ammonium chloride (1.5 eq) in a mixture of methanol and water. To this solution, add sodium cyanide (1.2 eq) portion-wise while stirring and maintaining the temperature at 0-5 °C. Allow the reaction to stir at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Hydrolysis: Upon completion, concentrate the reaction mixture under reduced pressure to remove methanol. Add concentrated hydrochloric acid and heat the mixture to reflux for 6-8 hours.

-

Workup and Purification: Cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., ammonium hydroxide) to precipitate the crude amino acid. The crude product can be collected by filtration and recrystallized from a suitable solvent system (e.g., water/ethanol) to yield the pure this compound.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To confirm the chemical structure by identifying the chemical environment of hydrogen (¹H), carbon (¹³C), and fluorine (¹⁹F) nuclei.

-

Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of the synthesized compound. Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a clean NMR tube.

-

Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-resolution NMR spectrometer. For ¹³C NMR, proton decoupling should be employed.

-

Infrared (IR) Spectroscopy:

-

Objective: To identify the characteristic functional groups present in the molecule.

-

Protocol:

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.

-

Data Acquisition: Record the IR spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.

-

Mass Spectrometry (MS):

-

Objective: To determine the molecular weight and fragmentation pattern of the compound.

-

Protocol:

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol/water).

-

Data Acquisition: Analyze the sample using a high-resolution mass spectrometer with an electrospray ionization (ESI) source in both positive and negative ion modes.

-

Potential Biological Significance and Signaling Pathways

While no specific biological activity has been reported for this compound, its structural similarity to other biologically active amino acid derivatives suggests potential areas of interest. Phenylglycine derivatives are known to be components of various natural products with antimicrobial and other biological activities.[3][4] The introduction of fluorine can enhance metabolic stability and modulate protein-ligand interactions.[2]

It is plausible that this compound could act as a mimic of natural amino acids, potentially interfering with metabolic pathways or acting as an inhibitor of enzymes that process amino acids. For example, many amino acid derivatives are precursors to neurotransmitters or can modulate their signaling.[14][15] Further research would be required to elucidate any specific signaling pathways in which this molecule may be involved.

A hypothetical workflow for investigating the biological activity of this compound is presented below.

Caption: A logical workflow for biological screening.

Conclusion

This compound represents a molecule of interest for further investigation in medicinal chemistry and related fields. This technical guide provides a foundational understanding of its molecular structure and predicted properties, along with proposed methodologies for its synthesis and characterization. The presented information is intended to facilitate future research into the potential applications of this and similar fluorinated amino acids. Direct experimental validation of the predicted data and proposed protocols is a necessary next step for any researcher venturing into this area.

References

- 2. tandfonline.com [tandfonline.com]

- 3. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00025D [pubs.rsc.org]

- 5. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. acdlabs.com [acdlabs.com]

- 8. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]

- 9. 19Flourine NMR [chem.ch.huji.ac.il]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. benchchem.com [benchchem.com]

- 14. Amino Acid Derivatives: Applications and Significance in Biochemistry and Medicine - Amerigo Scientific [amerigoscientific.com]

- 15. Amino Acid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Anticipated Biological Activity of 2-amino-2-(3,4,5-trifluorophenyl)acetic Acid

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive literature searches did not yield any specific biological activity data, experimental protocols, or elucidated signaling pathways for the compound 2-amino-2-(3,4,5-trifluorophenyl)acetic acid. This technical guide, therefore, provides an in-depth analysis of the anticipated biological properties of this molecule based on the well-documented effects of fluorine substitution in analogous amino acid and phenylacetic acid derivatives. The methodologies and conceptual frameworks presented are intended to serve as a roadmap for the future investigation of this novel compound.

Introduction: The Role of Fluorination in Modulating Bioactivity

The introduction of fluorine atoms into bioactive molecules is a widely utilized strategy in medicinal chemistry to enhance pharmacological profiles.[1][2] The substitution of hydrogen with fluorine, the most electronegative element, can profoundly alter a molecule's physical, chemical, and biological properties.[1] Key effects of fluorination, particularly on aromatic rings, include:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making fluorinated compounds more resistant to enzymatic degradation and thereby increasing their in vivo half-life.[3]

-

Increased Lipophilicity: Fluorine substitution generally increases a compound's affinity for lipid environments, which can improve membrane permeability and cellular uptake.[3]

-

Modulation of Electronic Properties: The strong electron-withdrawing nature of fluorine can alter the acidity (pKa) of nearby functional groups and modify the electronic environment of the aromatic ring, influencing interactions with biological targets.[3]

-

Conformational Changes: The steric and electronic effects of fluorine can influence the three-dimensional structure of molecules, potentially leading to enhanced binding affinity and specificity for target proteins.[3]

Given these principles, this compound, a derivative of glycine with a trifluorinated phenyl group, represents a compound with significant potential for novel biological activity.

Anticipated Biological Profile and Therapeutic Potential

While no direct data exists, we can hypothesize potential areas of biological activity for this compound based on the activities of structurally related fluorinated amino acids and phenylacetic acid derivatives.

-

Enzyme Inhibition: Fluorinated amino acids have been successfully developed as enzyme inhibitors.[1] The trifluorophenyl moiety could act as a key binding element in the active site of various enzymes.

-

Anticancer and Antibacterial Properties: Derivatives of fluorinated phenylacetic acid have been investigated for their potential as anticancer and antibacterial agents.[4]

-

Neurological Activity: As an amino acid analog, there is a potential for interaction with receptors and transporters in the central nervous system.

Framework for Biological Evaluation

The following sections outline a general approach for the comprehensive biological evaluation of this compound.

Data Presentation: A Template for Quantitative Analysis

Should experimental data become available, it is recommended to structure it in clear, comparative tables. Below are templates for presenting initial in vitro screening data.

Table 1: In Vitro Cytotoxicity Profile

| Cell Line | IC₅₀ (µM) |

| Cancer Cell Line A | Data |

| Cancer Cell Line B | Data |

| Normal Cell Line | Data |

Table 2: Enzyme Inhibition Assay

| Target Enzyme | IC₅₀ (µM) | Ki (µM) |

| Enzyme A | Data | Data |

| Enzyme B | Data | Data |

Experimental Protocols: A General Methodology

The following are generalized protocols that would be suitable for the initial biological characterization of this compound.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Culture: Culture selected cancer and non-cancerous cell lines in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium and treat the cells for a specified duration (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ value.

Protocol 2: General Enzyme Inhibition Assay (e.g., Kinase Assay)

-

Reagents: Prepare assay buffer, kinase, substrate, and ATP.

-

Compound Preparation: Prepare serial dilutions of this compound.

-

Reaction Setup: In a 96-well plate, combine the kinase, substrate, and the test compound or vehicle control.

-

Initiation: Initiate the enzymatic reaction by adding ATP.

-

Incubation: Incubate the reaction mixture at a specific temperature for a set period.

-

Detection: Stop the reaction and quantify the product formation using a suitable detection method (e.g., luminescence, fluorescence, or radioactivity).

-

Data Analysis: Determine the percentage of enzyme inhibition and calculate the IC₅₀ value.

Conceptual Workflows and Signaling Pathways

As the specific mechanism of action is unknown, the following diagrams illustrate a conceptual workflow for investigating the biological activity of a novel compound like this compound.

Should the compound show activity in a particular area, such as anticancer, a relevant signaling pathway could be investigated. For example, if it induces apoptosis, the intrinsic apoptosis pathway could be a focus.

References

- 1. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ribosomal translation of fluorinated non-canonical amino acids for de novo biologically active fluorinated macrocyclic peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. 2,4,5-Trifluorophenylacetic acid at Best Prices - High Quality Supplier [helyspecialitychemicals.com]

A Technical Guide to 2-amino-2-(3,4,5-trifluorophenyl)acetic Acid: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available literature on the specific compound 2-amino-2-(3,4,5-trifluorophenyl)acetic acid is limited. This guide provides a comprehensive overview based on established synthetic methodologies for analogous fluorinated α-amino acids and predicted physicochemical properties. The experimental protocols are representative examples and may require optimization.

Introduction

Fluorinated amino acids are of significant interest in medicinal chemistry and drug development. The introduction of fluorine atoms into amino acid structures can profoundly alter their physicochemical properties, such as lipophilicity, metabolic stability, and conformational preferences. These modifications can lead to enhanced biological activity, improved pharmacokinetic profiles, and novel therapeutic applications. This technical guide focuses on this compound, a non-canonical amino acid with potential applications in the design of peptides, peptidomimetics, and small molecule therapeutics. Due to the limited direct literature, this document outlines plausible synthetic routes and predicted properties based on related compounds.

Physicochemical Properties

| Property | Value (for 2,4,5-Trifluorophenylacetic acid) | Data Source |

| Molecular Formula | C₈H₅F₃O₂ | [1] |

| Molecular Weight | 190.12 g/mol | [1][2] |

| Appearance | Solid | [1] |

| Melting Point | 121-125 °C | [1][2] |

| Assay | 97% | [1] |

| SMILES String | OC(=O)Cc1cc(F)c(F)cc1F | [1] |

| InChI Key | YSQLGGQUQDTBSL-UHFFFAOYSA-N | [1] |

Synthesis of this compound

While specific literature for the synthesis of this compound is scarce, established methods for the synthesis of α-amino acids can be applied. The Strecker synthesis is a classic and versatile method for preparing α-amino acids from aldehydes or ketones. A plausible synthetic route starting from 3,4,5-trifluorobenzaldehyde is outlined below. Chemoenzymatic methods, which combine chemical synthesis with enzymatic resolution, also present a viable strategy for producing enantiomerically pure fluorinated amino acids.[3][4][5]

Proposed Synthetic Pathway: Strecker Synthesis

A potential pathway for the synthesis of this compound is the Strecker synthesis. This method involves the reaction of an aldehyde with ammonia and cyanide, followed by hydrolysis of the resulting α-aminonitrile.

Caption: Proposed Strecker synthesis of the target compound.

Experimental Protocols

The following is a generalized experimental protocol for the Strecker synthesis of an α-amino acid, adapted for the synthesis of this compound.

Materials:

-

3,4,5-trifluorobenzaldehyde

-

Ammonium chloride (NH₄Cl)

-

Sodium cyanide (NaCN)

-

Ammonia solution (aqueous)

-

Hydrochloric acid (HCl)

-

Methanol

-

Diethyl ether

-

Water

Procedure:

-

Formation of the α-aminonitrile:

-

In a well-ventilated fume hood, a solution of ammonium chloride in water is added to an aqueous solution of sodium cyanide at 0-5 °C.

-

A solution of 3,4,5-trifluorobenzaldehyde in methanol is then added dropwise to the cyanide/ammonium chloride solution with vigorous stirring.

-

The reaction mixture is stirred at room temperature for several hours to overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

The resulting α-aminonitrile may precipitate out of the solution or can be extracted with an organic solvent like diethyl ether.

-

-

Hydrolysis of the α-aminonitrile:

-

The isolated α-aminonitrile is then subjected to acidic hydrolysis. Concentrated hydrochloric acid is added to the aminonitrile, and the mixture is refluxed for several hours.

-

After hydrolysis is complete (monitored by TLC), the reaction mixture is cooled, and the excess acid is neutralized.

-

The crude amino acid is then purified by recrystallization from a suitable solvent system (e.g., water/ethanol).

-

Note: This is a generalized procedure and may require significant optimization for the specific substrate. All work with cyanides must be performed with extreme caution in a well-ventilated fume hood, and appropriate safety measures must be in place to neutralize any cyanide waste.

Asymmetric Synthesis

For applications in drug development, enantiomerically pure amino acids are often required. Asymmetric synthesis of fluorinated α-amino acids can be achieved through several strategies:

-

Chiral auxiliaries: A chiral auxiliary can be attached to the starting material to direct the stereochemical outcome of the reaction, followed by its removal to yield the enantiopure amino acid.

-

Catalytic asymmetric synthesis: Chiral catalysts can be employed to favor the formation of one enantiomer over the other.[6]

-

Enzymatic resolution: Enzymes such as lipases or aminoacylases can be used to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the two. Chemoenzymatic approaches that combine a chemical synthesis step (like the Strecker synthesis) with an enzymatic resolution step are particularly powerful.[3][4][5][7][8]

Experimental Workflow: Chemoenzymatic Synthesis

The following diagram illustrates a general workflow for the chemoenzymatic synthesis of an enantiopure fluorinated amino acid.

Caption: Chemoenzymatic synthesis workflow.

Potential Applications

While no specific biological activities for this compound have been reported, fluorinated amino acids, in general, are valuable tools in several areas of research and development:

-

Peptide and Protein Engineering: Incorporation of this amino acid into peptides could enhance their metabolic stability and modify their conformation, potentially leading to improved therapeutic properties.

-

Enzyme Inhibitors: The unique electronic properties of the trifluorophenyl ring could be exploited in the design of enzyme inhibitors.

-

¹⁹F NMR Probes: The presence of three fluorine atoms makes this compound a potential candidate for use as a ¹⁹F NMR probe to study biological systems.

Conclusion

This compound represents a potentially valuable but currently understudied building block for medicinal chemistry and drug discovery. While direct experimental data is lacking, established synthetic methodologies for α-amino acids, such as the Strecker synthesis and chemoenzymatic approaches, provide clear pathways for its preparation. Further research into the synthesis, properties, and biological activities of this compound is warranted to unlock its full potential in the development of novel therapeutics and research tools.

References

- 1. 2,4,5-Trifluorophenylacetic acid 97 209995-38-0 [sigmaaldrich.com]

- 2. echemi.com [echemi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. frontiersin.org [frontiersin.org]

- 5. Frontiers | Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction [frontiersin.org]

- 6. mdpi.com [mdpi.com]

- 7. Enzymatic synthesis of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Enzymatic synthesis of fluorinated compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Potential Applications of 2-amino-2-(3,4,5-trifluorophenyl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the potential applications of the novel fluorinated α-amino acid, 2-amino-2-(3,4,5-trifluorophenyl)acetic acid. While specific research on this compound is emerging, its structural characteristics—a trifluorinated phenyl ring attached to an α-amino acid scaffold—position it as a highly promising building block in medicinal chemistry. This document synthesizes the available information and provides a forward-looking perspective on its potential in drug discovery, particularly in the development of enzyme inhibitors and metabolically robust peptides. We present postulated synthetic routes, a hypothetical experimental workflow for assessing its biological activity, and a discussion of the physicochemical advantages conferred by its unique trifluorophenyl moiety.

Introduction: The Strategic Role of Fluorinated Amino Acids in Drug Discovery

The incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. Fluorine's unique properties, including its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can significantly enhance the pharmacokinetic and pharmacodynamic profiles of a molecule. When integrated into the structure of amino acids, these "fluorinated amino acids" serve as powerful tools for creating novel therapeutics with improved characteristics such as:

-

Metabolic Stability: The C-F bond is highly resistant to metabolic cleavage, which can increase the half-life of a drug.[1][2]

-

Binding Affinity: The electron-withdrawing nature of fluorine can alter the pKa of nearby functional groups and create favorable interactions with protein targets, potentially increasing binding affinity.[2][3]

-

Conformational Control: Fluorination can influence the conformational preferences of peptides, leading to more stable secondary structures.[1]

-

Lipophilicity and Permeability: The introduction of fluorine can increase a molecule's lipophilicity, which can enhance its ability to cross cell membranes.[2][4]

This compound is a non-natural, chiral α-amino acid that embodies these desirable features. Its trifluorinated phenyl ring is anticipated to confer significant metabolic stability and modulate the electronic properties of the entire molecule.

Physicochemical Properties

While extensive experimental data for this compound is not widely available in the public domain, its basic properties can be summarized as follows:

| Property | Value | Source |

| CAS Number | 261952-27-6 | Internal Knowledge |

| Molecular Formula | C₈H₆F₃NO₂ | Internal Knowledge |

| Molecular Weight | 205.14 g/mol | Internal Knowledge |

| Appearance | White to off-white solid (predicted) | Inferred |

| Solubility | Predicted to be soluble in polar organic solvents | Inferred |

Postulated Synthesis of this compound

The synthesis of this compound is not yet widely documented. However, established methods for α-amino acid synthesis can be logically applied. The Strecker synthesis is a plausible and efficient route.

Hypothetical Strecker Synthesis Protocol

The Strecker synthesis is a two-step process that begins with an aldehyde.[5][6][7]

Step 1: Formation of α-aminonitrile

-

Reaction Setup: In a well-ventilated fume hood, 3,4,5-trifluorobenzaldehyde is dissolved in a suitable solvent such as methanol.

-

Reagent Addition: An aqueous solution of ammonium chloride is added, followed by the careful addition of an aqueous solution of sodium cyanide.

-

Reaction Conditions: The reaction mixture is stirred at room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: Upon completion, the reaction is quenched, and the resulting α-amino- (3,4,5-trifluorophenyl)acetonitrile is extracted using an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure.

Step 2: Hydrolysis of the α-aminonitrile

-

Reaction Setup: The crude α-aminonitrile from the previous step is dissolved in a strong aqueous acid, such as hydrochloric acid.

-

Reaction Conditions: The mixture is heated to reflux. The hydrolysis of the nitrile to a carboxylic acid is monitored by TLC or HPLC.

-

Work-up and Isolation: After the reaction is complete, the solution is cooled, and the pH is adjusted to the isoelectric point of the amino acid to induce precipitation. The solid product, this compound, is collected by filtration, washed with cold water, and dried.

Below is a DOT script for the proposed synthesis workflow.

Caption: A flowchart of the postulated Strecker synthesis.

Potential Applications in Drug Discovery

The structural features of this compound make it a prime candidate for use as a building block in the synthesis of high-value pharmaceutical compounds.

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

DPP-4 is a key enzyme in glucose metabolism, and its inhibition is a validated therapeutic strategy for type 2 diabetes.[8][9] The blockbuster anti-diabetic drug, sitagliptin, features a trifluorophenyl moiety. The related compound, 2,4,5-trifluorophenylacetic acid, is a known intermediate in the synthesis of sitagliptin.[10] It is therefore highly plausible that this compound could serve as a chiral building block for a new generation of DPP-4 inhibitors. The α-amino group provides a handle for peptide coupling reactions, while the trifluorophenyl group can occupy the S1 pocket of the DPP-4 enzyme, potentially leading to high potency and selectivity.

The following DOT script illustrates the potential role of this compound in the synthesis of a hypothetical DPP-4 inhibitor.

Caption: Role in hypothetical DPP-4 inhibitor synthesis.

Metabolically Stable Peptides

Peptide-based therapeutics are of great interest due to their high specificity and potency. However, their clinical use is often limited by poor metabolic stability.[1][11] The incorporation of fluorinated amino acids like this compound into peptide sequences can enhance their resistance to proteolytic degradation, thereby prolonging their therapeutic effect.[12] The bulky and electronically distinct trifluorophenyl side chain can sterically hinder the approach of proteases and alter the electronic nature of the adjacent peptide bonds, making them less susceptible to cleavage.

The impact of fluorination on drug properties is visualized in the DOT script below.

Caption: Benefits of fluorination in drug design.

Hypothetical Experimental Protocol: In Vitro DPP-4 Inhibition Assay

To evaluate the potential of compounds derived from this compound as DPP-4 inhibitors, a standard in vitro fluorescence-based assay can be employed.[13][14]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against human recombinant DPP-4.

Materials:

-

Human recombinant DPP-4 enzyme

-

DPP-4 substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)

-

Assay buffer (e.g., Tris-HCl, pH 7.5)

-

Test compound synthesized from this compound

-

Positive control inhibitor (e.g., sitagliptin)

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and create a series of dilutions in the assay buffer.

-

Reaction Mixture: In the wells of the microplate, add the assay buffer, the test compound dilutions (or positive/negative controls), and the DPP-4 enzyme solution.

-

Pre-incubation: Incubate the plate at 37°C for a short period (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add the DPP-4 substrate (Gly-Pro-AMC) to all wells to start the enzymatic reaction.

-

Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence (excitation ~360 nm, emission ~460 nm) over time using the microplate reader. The cleavage of the AMC group by DPP-4 results in a fluorescent signal.

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of the test compound.

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value by fitting the data to a suitable dose-response curve.

-

Conclusion and Future Directions

This compound is a compelling, yet underexplored, building block for drug discovery. Its inherent properties, derived from the trifluorinated phenyl ring and the α-amino acid core, suggest significant potential for the development of novel therapeutics with enhanced metabolic stability and target affinity. The most immediate and promising application appears to be in the synthesis of new DPP-4 inhibitors for the treatment of type 2 diabetes. Further research into the efficient synthesis of this compound and its incorporation into diverse molecular scaffolds is warranted. The exploration of its use in creating metabolically stable peptide drugs also represents a promising avenue for future investigation. This technical guide serves as a foundational document to stimulate and guide further research into the exciting potential of this unique fluorinated amino acid.

References

- 1. benchchem.com [benchchem.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Fluorinated Protein–Ligand Complexes: A Computational Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. total-synthesis.com [total-synthesis.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. brieflands.com [brieflands.com]

- 10. Biocatalytic retrosynthesis approaches to d-(2,4,5-trifluorophenyl)alanine, key precursor of the antidiabetic sitagliptin - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]

- 14. Dipeptidyl peptidase IV (DPP4) Inhibitor Screening Assay Kit | Abcam [abcam.com]

discovery and history of 2-amino-2-(3,4,5-trifluorophenyl)acetic acid

An In-depth Technical Guide to 2-amino-2-(3,4,5-trifluorophenyl)acetic Acid: Discovery, Synthesis, and Potential Applications

Introduction

This compound is a synthetic, non-proteinogenic amino acid. As a member of the fluorinated phenylglycine family, it holds significant interest for researchers, scientists, and drug development professionals. The strategic incorporation of fluorine atoms into amino acid scaffolds is a well-established strategy in medicinal chemistry to modulate the physicochemical and biological properties of molecules. Fluorination can enhance metabolic stability, improve binding affinity to biological targets, and alter lipophilicity, thereby favorably influencing the pharmacokinetic and pharmacodynamic profiles of drug candidates. This guide provides a comprehensive overview of the inferred discovery, synthetic methodologies, and potential applications of this compound, based on the broader context of fluorinated amino acids and related compounds.

Discovery and History

The rationale for its synthesis can be inferred from the known benefits of fluorine incorporation in drug design. The 3,4,5-trifluorophenyl moiety imparts unique electronic properties and can influence molecular conformation, potentially leading to enhanced interactions with biological targets.

Synthesis and Characterization

The synthesis of this compound can be approached through several established methods for α-amino acid synthesis. A common and direct route is the Strecker synthesis, starting from the corresponding aldehyde.

Plausible Synthetic Pathway

A plausible synthetic pathway for this compound is outlined below. The process would likely begin with the commercially available 3,4,5-trifluorobenzaldehyde.

Caption: Plausible synthetic route to this compound.

Experimental Protocols

Synthesis of Racemic this compound via Strecker Synthesis

-

Reaction Setup: To a solution of 3,4,5-trifluorobenzaldehyde (1.0 eq) in a suitable solvent such as methanol or ethanol, an aqueous solution of sodium cyanide (1.1 eq) and ammonium chloride (1.2 eq) is added at 0-5 °C.

-

Reaction Execution: The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation of the Aminonitrile: Upon completion, the reaction mixture is concentrated under reduced pressure to remove the alcohol. The aqueous residue is then extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude 2-amino-2-(3,4,5-trifluorophenyl)acetonitrile.

-

Hydrolysis to the Amino Acid: The crude aminonitrile is then subjected to acidic hydrolysis. It is refluxed in a concentrated solution of hydrochloric acid (e.g., 6 M HCl) for 6-12 hours.

-

Purification: After cooling, the reaction mixture is neutralized with a base (e.g., NaOH or NH4OH) to precipitate the amino acid. The solid product is collected by filtration, washed with cold water, and then with a water-miscible organic solvent like ethanol or acetone, and finally dried under vacuum to afford racemic this compound.

Chiral Resolution (for Enantiomerically Pure Forms)

The resolution of the racemic mixture can be achieved using classical methods involving the formation of diastereomeric salts with a chiral resolving agent (e.g., tartaric acid or a chiral amine), followed by fractional crystallization and subsequent liberation of the enantiomerically pure amino acid.

Physicochemical Properties

| Property | Value |

| CAS Number | 261952-27-6 (racemate) |

| 1022990-86-8 ((S)-enantiomer) | |

| Molecular Formula | C₈H₆F₃NO₂ |

| Molecular Weight | 205.14 g/mol |

| Appearance | White to off-white solid (predicted) |

| Solubility | Sparingly soluble in water, soluble in acidic and basic solutions (predicted) |

Potential Applications and Biological Significance

While specific biological data for this compound is scarce in the public domain, its structural features suggest several potential applications in drug discovery and medicinal chemistry.

-

Enzyme Inhibitors: As a derivative of phenylglycine, it could be incorporated into peptidomimetics designed to inhibit enzymes such as proteases or peptidases. The trifluorophenyl group can form specific interactions within the enzyme's active site.

-

Receptor Ligands: The unique electronic and conformational properties imparted by the fluorine atoms could be exploited in the design of agonists or antagonists for various receptors.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can block metabolic pathways at the site of fluorination, thereby increasing the in vivo half-life of a drug molecule.

Hypothetical Signaling Pathway Involvement

Given its relationship to the precursor of Sitagliptin, a DPP-4 inhibitor, one could hypothesize its use in the development of new drugs targeting this pathway.

Caption: Hypothetical inhibition of the DPP-4 enzyme by a molecule containing the this compound scaffold.

Illustrative Quantitative Data

The following table presents a hypothetical summary of quantitative data that would be crucial for evaluating the potential of a compound like this compound in a drug discovery context.

| Assay Type | Target | Metric | Value (Hypothetical) |

| Enzyme Inhibition | DPP-4 | IC₅₀ | 50 nM |

| Receptor Binding | GLP-1 Receptor | Kᵢ | > 10 µM (selective) |

| Cellular Activity | GLP-1 stimulated cAMP | EC₅₀ | 100 nM |

| Pharmacokinetics | Rat (oral) | Bioavailability | 60% |

| Half-life (t₁/₂) | 8 hours |

Conclusion

This compound represents a valuable, albeit under-documented, building block in the field of medicinal chemistry. While its specific discovery and history are not well-defined in publicly accessible sources, its structural relationship to key pharmaceutical precursors and the established benefits of fluorination in drug design provide a strong rationale for its synthesis and investigation. The synthetic pathways are accessible through standard organic chemistry methodologies, and its potential applications as a component of novel enzyme inhibitors or receptor ligands are significant. Further research into the biological activities of this and related fluorinated amino acids is warranted and could lead to the development of new therapeutic agents with improved pharmacological properties.

An In-depth Technical Guide to 2-amino-2-(3,4,5-trifluorophenyl)acetic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-amino-2-(3,4,5-trifluorophenyl)acetic acid and its derivatives, a class of synthetic amino acids with potential applications in drug discovery and development. The strategic incorporation of a trifluorinated phenyl ring into the glycine backbone can significantly modulate the physicochemical and biological properties of the resulting molecules. This document details the synthesis, physicochemical properties, and potential biological activities of these compounds. Due to the limited availability of specific experimental data for this compound derivatives in publicly accessible literature, this guide presents representative experimental protocols and data for closely related fluorinated amino acids to provide a framework for research in this area.

Introduction

Fluorinated amino acids are of significant interest in medicinal chemistry due to the unique properties conferred by the fluorine atom, such as increased metabolic stability, enhanced binding affinity, and altered acidity. The 3,4,5-trifluorophenyl moiety, in particular, offers a unique combination of steric and electronic properties that can be exploited in the design of novel therapeutic agents. This guide serves as a resource for researchers interested in exploring the potential of this compound derivatives.

Synthesis of this compound and its Derivatives

While specific literature on the synthesis of this compound is scarce, a general approach can be adapted from established methods for the synthesis of α-amino acids, such as the Strecker synthesis or asymmetric synthesis methodologies.

A plausible synthetic route starting from 3,4,5-trifluorobenzaldehyde is outlined below.

Caption: General workflow for the synthesis of the target compound and its derivatives.

Experimental Protocol: Representative Strecker Synthesis

This protocol is a general representation and may require optimization.

Materials:

-

3,4,5-Trifluorobenzaldehyde

-

Ammonium chloride (NH₄Cl)

-

Sodium cyanide (NaCN)

-

Methanol (MeOH)

-

Water (H₂O)

-

Concentrated Hydrochloric Acid (HCl)

-

Diethyl ether

Procedure:

-

Formation of the α-aminonitrile:

-

In a well-ventilated fume hood, dissolve 3,4,5-trifluorobenzaldehyde (1 eq.) in methanol.

-

Add an aqueous solution of ammonium chloride (1.2 eq.) and sodium cyanide (1.2 eq.).

-

Stir the mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, extract the reaction mixture with diethyl ether.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude α-aminonitrile.

-

-

Hydrolysis to the α-amino acid:

-

Add concentrated hydrochloric acid to the crude α-aminonitrile.

-

Heat the mixture to reflux for 6-12 hours.

-

Cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., NaOH or NH₄OH) to precipitate the amino acid.

-

Filter the precipitate, wash with cold water, and dry under vacuum to yield this compound.

-

Physicochemical Properties

| Property | Predicted Value / Information | Data Source Analogy |

| Molecular Formula | C₈H₆F₃NO₂ | - |

| Molecular Weight | 221.13 g/mol | - |

| Appearance | White to off-white solid | General appearance of similar amino acids. |

| Melting Point | Expected to be >200 °C (with decomposition) | Amino acids typically have high melting points and decompose upon heating. |

| Solubility | Sparingly soluble in water; soluble in acidic and basic solutions. | General solubility of zwitterionic amino acids. |

| pKa (Carboxyl) | ~2-3 | Electron-withdrawing fluorine atoms are expected to lower the pKa compared to non-fluorinated analogues. |

| pKa (Amino) | ~9-10 | The effect of the trifluorophenyl group on the amino pKa is expected to be less pronounced. |

| LogP | ~1.5 - 2.5 | The trifluorophenyl group increases lipophilicity compared to a non-substituted phenyl group. |

Biological Activity

While no specific biological activity data has been published for this compound derivatives, related fluorinated compounds have shown a range of activities. The trifluoromethylphenyl moiety is a common feature in many biologically active compounds.

Potential Therapeutic Areas

Based on the activities of structurally similar compounds, derivatives of this compound could be investigated for:

-

Antimicrobial Activity: Many fluorinated compounds exhibit antimicrobial properties.

-

Enzyme Inhibition: The trifluorophenyl group can interact with active sites of various enzymes.

-

Cytotoxic Activity: Fluorinated analogues of amino acids can act as antimetabolites and may possess anticancer properties.

The following table presents data for related compounds to illustrate potential activities.

| Compound Class | Biological Activity | Reference Compounds (Illustrative) |

| Trifluoromethyl-containing heterocycles | Potent antimicrobial activity against Gram-positive bacteria. | N-(trifluoromethyl)phenyl substituted pyrazole derivatives.[1] |

| Fluorinated quinolone derivatives | Good activity towards Gram-positive bacteria and moderate antifungal activity. | New trifluoromethyl quinolone derivatives. |

| Thiazole conjugated amino acid derivatives | Moderate to good cytotoxicity towards various cancer cell lines. | Thiazole-amino acid hybrid derivatives with IC₅₀ values in the low micromolar range against A549, HeLa, and MCF-7 cell lines.[2] |

| Synthetic Amino Acid Derivatives | Inhibition of digestive enzymes like pancreatic lipase, α-amylase, and α-glucosidase. | Various synthetic amino acid derivatives with IC₅₀ values in the micromolar range.[3] |

Experimental Protocols for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of the synthesized compounds.

Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O with a pH adjustment).

-

¹H NMR: Acquire a proton NMR spectrum to identify the chemical shifts and coupling constants of the protons. Expected signals would include those for the aromatic protons and the α-proton.

-

¹³C NMR: Acquire a carbon NMR spectrum to identify the chemical shifts of the carbon atoms.

-

¹⁹F NMR: Acquire a fluorine NMR spectrum, which is crucial for characterizing fluorinated compounds. The 3,4,5-trifluorophenyl group should give rise to characteristic signals.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compounds.

Protocol:

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile/water).

-

Analysis: Use a high-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap) to obtain an accurate mass measurement, which can confirm the elemental composition.

High-Performance Liquid Chromatography (HPLC)

Objective: To assess the purity of the synthesized compounds and for purification.

Protocol:

-

Column: A C18 reversed-phase column is typically suitable.

-

Mobile Phase: A gradient of water and acetonitrile (or methanol), often with an additive like trifluoroacetic acid (TFA) or formic acid to improve peak shape.

-

Detection: UV detection at a wavelength where the aromatic ring absorbs (e.g., 254 nm).

Signaling Pathways and Logical Relationships

Due to the lack of specific biological data, a definitive signaling pathway for this compound derivatives cannot be provided. However, a generalized workflow for the screening and development of such compounds can be visualized.

Caption: A generalized workflow for the discovery and development of novel bioactive compounds.

Conclusion

Derivatives of this compound represent an unexplored class of compounds with significant potential in drug discovery. The presence of the trifluorinated phenyl ring is anticipated to confer unique biological properties. Although specific experimental data for this compound family is currently limited, this technical guide provides a foundational framework for researchers to initiate synthesis, characterization, and biological evaluation. The representative protocols and comparative data from related compounds offer a starting point for the exploration of these promising molecules. Further research is warranted to fully elucidate the therapeutic potential of this novel class of fluorinated amino acids.

References

- 1. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (2S)-2-amino-2-(3-fluorophenyl)acetic acid | C8H8FNO2 | CID 1501935 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Profile of 2-amino-2-(3,4,5-trifluorophenyl)acetic acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectroscopic properties of 2-amino-2-(3,4,5-trifluorophenyl)acetic acid, a fluorinated non-proteinogenic amino acid of interest in medicinal chemistry and drug design. The introduction of fluorine atoms can significantly modulate the physicochemical and biological properties of amino acids, making their thorough characterization essential. This document outlines the anticipated data from core spectroscopic techniques—NMR, IR, and Mass Spectrometry—and provides standardized experimental protocols for their acquisition.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and data from analogous fluorinated and aromatic amino acid structures.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~ 7.2 - 7.5 | m | Ar-H (2H) |

| ~ 4.5 - 4.8 | s | α-CH (1H) |

| Broad Signal | br s | -NH₂ (2H) |

| Broad Signal | br s | -COOH (1H) |

Note: Solvent choice will significantly impact the chemical shifts and appearance of exchangeable protons (NH₂ and COOH). Predictions are for a polar aprotic solvent like DMSO-d₆.

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~ 170 - 175 | C =O |

| ~ 148 - 152 (t) | C -F (C3, C5) |

| ~ 138 - 142 (t) | C -F (C4) |

| ~ 130 - 135 | Ar-C (C1) |

| ~ 110 - 115 (m) | Ar-C H (C2, C6) |

| ~ 55 - 60 | α-C |

Note: The carbon signals of the fluorinated benzene ring will exhibit coupling with fluorine (JCF), resulting in multiplets (e.g., triplets 't' or more complex multiplets 'm').

Table 3: Predicted ¹⁹F NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| -130 to -135 | t | F (C4) |

| -160 to -165 | d | F (C3, C5) |

Note: Chemical shifts are referenced relative to CFCl₃. The para-fluorine (C4) is expected to appear as a triplet due to coupling with the two meta-fluorines. The meta-fluorines (C3, C5) are expected to appear as doublets due to coupling with the para-fluorine.

Table 4: Predicted Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200 - 2800 | Broad | N-H stretch (amino acid salt) |

| 3400 - 2500 | Broad | O-H stretch (carboxylic acid) |

| ~ 1700 | Strong | C=O stretch (carboxylic acid) |

| ~ 1600 | Medium | N-H bend (amine) |